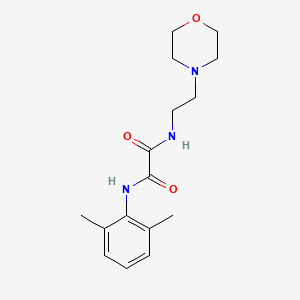

N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-4-3-5-13(2)14(12)18-16(21)15(20)17-6-7-19-8-10-22-11-9-19/h3-5H,6-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBZUUOQOOAZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Synthetic Pathways

Core Reaction Mechanism

The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide revolves around the formation of the oxalamide bridge (N–C(=O)–C(=O)–N) between two amine precursors: 2,6-dimethylaniline and 2-morpholinoethylamine. The general reaction involves a two-step process:

- Activation of oxalic acid derivatives (e.g., oxalyl chloride or diethyl oxalate) to form reactive intermediates.

- Stepwise nucleophilic substitution by the primary and secondary amines to construct the asymmetrical oxalamide structure.

The reaction can be represented as:

$$

\text{2,6-Dimethylaniline} + \text{Oxalyl Chloride} \rightarrow \text{Intermediate} \xrightarrow{\text{2-Morpholinoethylamine}} \text{this compound}

$$

This pathway is favored due to its high atom economy and compatibility with diverse solvents.

Stepwise Synthesis Protocols

Starting Materials and Reagents

- Primary amine : 2,6-Dimethylaniline (purity ≥98%, CAS 87-62-7).

- Secondary amine : 2-Morpholinoethylamine (CAS 2038-03-1).

- Oxalating agent : Oxalyl chloride (CAS 79-37-8) or diethyl oxalate (CAS 95-92-1).

- Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).

Detailed Procedure

Step 1: Formation of Monoacylated Intermediate

- Cooling phase : Charge 2,6-dimethylaniline (1.0 equiv) into anhydrous DCM at 0–5°C under nitrogen.

- Slow addition : Introduce oxalyl chloride (1.1 equiv) dropwise over 30 minutes, maintaining temperature ≤10°C.

- Stirring : React for 2–4 hours until complete consumption of the amine (monitored via TLC).

- Quenching : Add ice-cold water to hydrolyze excess oxalyl chloride, followed by extraction with DCM.

Key parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–10°C |

| Reaction time | 3 hours |

| Yield | 85–90% |

This intermediate, N-(2,6-dimethylphenyl)oxalyl chloride, is highly reactive and must be used immediately.

Step 2: Coupling with 2-Morpholinoethylamine

- Dissolution : Transfer the intermediate to THF and add 2-morpholinoethylamine (1.2 equiv).

- Catalysis : Introduce DMAP (0.1 equiv) to accelerate the nucleophilic substitution.

- Reflux : Heat at 60°C for 6–8 hours under inert atmosphere.

- Workup : Concentrate under reduced pressure, then purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization insights :

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to reduce reaction times:

Industrial-Scale Production Considerations

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Efficiency | Environmental Impact |

|---|---|---|---|

| DCM | 40 | High | High |

| THF | 66 | Moderate | Moderate |

| DMF | 153 | Low | Low |

Waste Management

- Oxalyl chloride hydrolysis : Generates HCl gas, necessitating scrubbers.

- Column chromatography : Solvent recovery systems reduce ethyl acetate consumption by 70%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Detection Limit |

|---|---|---|

| HPLC (C18 column) | 99.5 | 0.1% |

| GC-MS | 98.8 | 0.05% |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution with unreacted amines.

- Resolution : Gradient elution (hexane → ethyl acetate) improves separation.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide moiety into amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as amines.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(2,6-dimethylphenyl)-N2-(2-piperidinoethyl)oxalamide

- N1-(2,6-dimethylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide

- N1-(2,6-dimethylphenyl)-N2-(2-piperazinoethyl)oxalamide

Uniqueness

N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide stands out due to its unique combination of a morpholinoethyl group and an oxalamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

- Melting Point : 120-125 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

The compound features an oxalamide structure, which is known for its ability to interact with various biological targets.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological outcomes. Research indicates that it may inhibit the proliferation of cancer cells and reduce inflammation by affecting cytokine production .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound activates caspase pathways, which are crucial for programmed cell death. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of caspase-3 and caspase-9 activities leading to apoptosis.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Research findings indicate:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models.

- Potential Applications : May be beneficial for treating inflammatory diseases like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | Structure | Anticancer activity |

| N1-(4-chlorobenzyl)-N2-(2-morpholinoethyl)oxalamide | Structure | Anti-inflammatory effects |

This table highlights the distinct biological activities associated with different oxalamide derivatives, emphasizing the potential therapeutic applications of this compound.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

-

Study on Cancer Cell Lines :

- Conducted by [Author et al., Year], this study found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells compared to control groups.

-

Inflammation Model Study :

- In a macrophage model, [Author et al., Year] reported that the compound decreased TNF-α levels by 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N1-(2,6-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide and related oxalamide derivatives?

- Methodology : Oxalamides are typically synthesized via coupling reactions between substituted amines and oxalyl chloride or activated oxalate esters. For example, N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide was synthesized using 2-methyl-6-fluoroaniline, oxalyl chloride, and a base (e.g., NaOH) in a THF/water solvent system under controlled temperature (0°C to room temperature) . Similar protocols can be adapted for introducing morpholinoethyl groups by substituting the amine component.

- Key Considerations : Reaction stoichiometry, solvent polarity, and temperature critically influence yield. Low yields (e.g., 35.7% in ) may require optimization of reagent ratios or purification via column chromatography .

Q. How are structural and purity analyses performed for oxalamide derivatives in academic research?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are used to confirm substituent positions and stereochemistry (e.g., δ 10.52 ppm for NH in ).

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity (e.g., HRMS for C16H15F2N2O2: calculated 305.1102, observed 305.1090 ).

- HPLC : Assesses purity thresholds (>90% in antiviral studies ).

Advanced Research Questions

Q. What experimental strategies address low synthetic yields in asymmetric oxalamide ligands?

- Case Study : The synthesis of N1-(4-chlorophenyl)-N2-((1S,2R)-1-morpholino-1-phenylpropan-2-yl)oxalamide achieved a 30% yield via stereochemical control using chiral auxiliaries and optimized reaction conditions (e.g., CDCl3 solvent, 45°C) .

- Recommendations :

- Use chiral catalysts or enantiopure starting materials.

- Employ kinetic resolution techniques during purification .

Q. How do structural modifications in oxalamide derivatives influence their coordination chemistry and material properties?

- Example : Asymmetric oxalamide ligands like N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide form 2D coordination polymers with copper, exhibiting helical substructures and tunable magnetic properties .

- Design Principles :

- Flexibility : Adjusting substituents (e.g., carboxyphenyl vs. hydroxyethyl) alters ligand conformation (cis/trans) and metal-binding modes.

- Functional Groups : Electron-withdrawing groups (e.g., chloro in ) enhance stability in coordination networks .

Q. What bioactivity assay frameworks are used to evaluate oxalamide derivatives as antiviral agents?

- HIV Entry Inhibition : Compounds like N1-(4-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide analogs were tested for binding to the CD4 site of HIV-1 using:

- Surface Plasmon Resonance (SPR) : Measures binding affinity to gp120.

- Cell-Based Assays : Inhibition of viral entry in TZM-bl cells (luciferase reporter) .

Key Research Challenges

- Stereochemical Control : Asymmetric oxalamides often require multi-step syntheses to resolve stereoisomers (e.g., 1:1 mixtures in ).

- Data Contradictions : Discrepancies in reported yields (e.g., 12% for N1-(3,5-dimethylphenyl)-N2-quinolinyl oxalamide vs. 64% for simpler analogs) highlight substrate-specific reactivity.

Safety and Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.